(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDTWSOHZOMIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazopyridine core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Anti-Tubercular Activity :
- Derivatives with para-substituted electron-releasing groups (e.g., -OCH₃, -NH₂) exhibit MIC values <34 μg/mL against M. tuberculosis, while those with long alkyl chains (e.g., -C₄H₉) or cyclopropyl groups show enhanced activity (MIC <21 μg/mL) .
- The target compound lacks these substituents, suggesting its anti-TB activity may be suboptimal unless further functionalized.
Anticancer Activity: Pyrazoline-tethered derivatives (e.g., 1-(3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) inhibit STAT3 phosphorylation in breast cancer cells, with IC₅₀ values in the low micromolar range . The hydroxymethyl group in the target compound may improve solubility but requires conjugation with bioactive moieties (e.g., nitro groups) for comparable efficacy.
Carboxylic Acid vs.
Biological Activity
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique methyl substitutions and hydroxymethyl group. This structure enhances its biological activity and potential therapeutic applications. The compound has garnered attention for its neuroprotective effects and possible roles in drug discovery for neurodegenerative diseases, particularly Alzheimer's disease. This article explores its biological activities, mechanisms of action, and potential applications.
- Molecular Formula : C₁₀H₁₂N₂O
- Molar Mass : 176 g/mol
- Structure : The compound features a fused bicyclic structure that includes an imidazole ring and a pyridine ring with specific methyl substitutions at the 2 and 7 positions and a hydroxymethyl group at the 3-position.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It interacts with biological targets related to inflammation and oxidative stress, making it a candidate for treating neurodegenerative diseases. Studies have demonstrated its ability to mitigate neuronal damage in various models of neurodegeneration, suggesting a mechanism that involves the modulation of oxidative stress pathways and inflammatory responses .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, including multidrug-resistant strains of bacteria and fungi. Its structural similarities to other biologically active compounds raise the potential for developing new antimicrobial agents .
Antituberculosis Activity
Imidazo[1,2-a]pyridine derivatives, including this compound, have shown promise as inhibitors of Mycobacterium tuberculosis. Some derivatives in this class have demonstrated significant effects against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Interaction with Enzymatic Targets : The compound may inhibit specific enzymes involved in pathogen survival or neurodegenerative processes.
- Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation and cellular stress responses.
Study on Neuroprotection
A study published in 2023 explored the neuroprotective effects of this compound in an Alzheimer's disease model. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated subjects compared to controls .
Antimicrobial Evaluation
In vitro tests conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Methylimidazo[1,2-a]pyridin-3-yl)methanol | C₉H₉N₂O | Methyl substitution at position 6 | Different biological activity profile |
| 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methoxyphenyl) | C₁₉H₁₈N₄OS | Additional phenyl group | Potential for different pharmacological properties |
| 3-Pyridinemethanol | C₆H₇NO | Simpler structure | Reference compound for studying hydroxymethyl derivatives |
Q & A
Q. What are the common synthetic routes for (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol?
The compound is synthesized via reductive amination of Schiff base intermediates. For example, sodium borohydride (NaBH₄) in methanol at ambient temperature reduces N-aryl methanimines derived from imidazo[1,2-a]pyridine precursors. The reaction mixture is stirred overnight, neutralized with dilute HCl, and purified via recrystallization (methanol) to yield the product with ~56% efficiency. Elemental analysis and spectral data (IR, ¹H-NMR) confirm purity and structural integrity .
Q. How is the compound characterized after synthesis?
Characterization involves:
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in airtight containers, protected from light and moisture. Avoid contact with incompatible substances (e.g., strong oxidizers). Hazardous decomposition products (e.g., HF, SOₓ) may form under extreme conditions .
Advanced Research Questions
Q. How can researchers address discrepancies in elemental analysis data during characterization?
Discrepancies (e.g., ±0.5% deviation in carbon content) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Recrystallization optimization : Use mixed solvents (e.g., methanol/water) to improve purity.
- Drying protocols : Vacuum-dry samples at 40°C for 24 hours to remove residual solvents.
- Triplicate analysis : Average results from multiple batches to account for instrumental error .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/volatiles.
- First aid :
- Skin contact : Rinse with water for 15 minutes; seek medical attention for irritation.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?
- ¹³C-NMR and DEPT : Assign quaternary carbons and differentiate CH/CH₂/CH₃ groups (e.g., imidazo[1,2-a]pyridine ring carbons at δ 110–150 ppm).
- 2D-COSY and HSQC : Map proton-proton coupling and C-H correlations to confirm regiochemistry.
- X-ray crystallography : Resolve absolute stereochemistry in crystalline derivatives (e.g., dihedral angles between substituents) .
Methodological Considerations for Biological Studies
Q. How is antimicrobial activity evaluated for this compound?
Use standardized protocols (e.g., agar dilution method):
- Prepare dilutions (1–256 µg/mL) in DMSO.
- Inoculate agar plates with bacterial strains (e.g., S. aureus, E. coli).
- Incubate at 37°C for 24 hours; measure MIC (minimum inhibitory concentration).
- Compare with positive controls (e.g., ciprofloxacin) to assess efficacy .
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.
- Catalyst screening : Test alternatives like Pd/C or Raney Ni for hydrogenation steps.
- Temperature control : Maintain 5–10°C during NaBH₄ addition to prevent side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
Variations in MIC values may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
